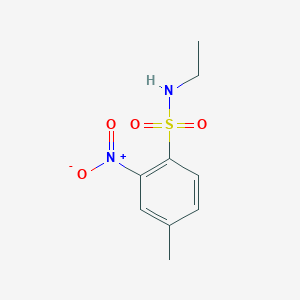

N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide

Description

Properties

CAS No. |

89840-91-5 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

N-ethyl-4-methyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10-16(14,15)9-5-4-7(2)6-8(9)11(12)13/h4-6,10H,3H2,1-2H3 |

InChI Key |

SPWQUIGXXICJDA-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride and Amine Reaction

The classical approach to prepare aromatic sulfonamides involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine. For this compound, the typical synthetic sequence is:

- Step 1: Preparation of 4-methyl-2-nitrobenzenesulfonyl chloride by chlorosulfonation of 4-methyl-2-nitrobenzene.

- Step 2: Reaction of this sulfonyl chloride with ethylamine to yield the N-ethyl sulfonamide.

This method is well-documented for sulfonamide synthesis due to its straightforwardness and high yields.

Detailed Preparation Method from Patent Literature

A key source for the preparation of related sulfonamide derivatives is the US Patent US4900869A, which describes a multi-stage process involving sulfonamide formation and subsequent transformations:

- Sulfonamide Formation: Conversion of the primary amino group in 4-amino-1-chloro-2-nitrobenzene with aryl sulfonic acid chloride to form the corresponding sulfonamide.

- Alkylation: Alkylation of the sulfonamide nitrogen with ethyl iodide to introduce the N-ethyl group.

- Sulfonyl Group Splitting: Treatment with sulfuric acid (45–70%, optimally 48%) at temperatures between 95° to 130° Celsius (preferably 120° to 122° Celsius) to remove the aryl sulfonyl moiety.

- Purification: Extraction with ethyl acetate, drying over sodium sulfate, vacuum distillation of solvent, and recrystallization from ethanol/water to obtain the purified sulfonamide with a melting point around 105° Celsius.

Table 1: Reaction Conditions for Sulfonyl Group Splitting

| Sulfuric Acid Concentration | Temperature (°C) | Reaction Time (min) | Yield Notes |

|---|---|---|---|

| 48% | 120–122 | 15 | Optimal yield and purity |

| 70% | 95 | 25 | Slightly longer reaction time |

Experimental Procedure Summary

Stepwise Experimental Outline:

- Sulfonyl Chloride Preparation: Chlorosulfonation of 4-methyl-2-nitrobenzene to yield 4-methyl-2-nitrobenzenesulfonyl chloride.

- Sulfonamide Synthesis: Reaction of the sulfonyl chloride with ethylamine under controlled temperature to form N-ethyl-4-methyl-2-nitrobenzenesulfonamide.

- Purification: Extraction with ethyl acetate, drying over sodium sulfate, solvent removal under vacuum.

- Crystallization: Dissolution in isopropanol, addition of hydrochloric acid to precipitate the hydrochloride salt, vacuum filtration, washing, drying, and final recrystallization from ethanol/water.

Analytical Data and Characterization

- The purified compound typically exhibits an orange color.

- Melting point is approximately 105° Celsius after recrystallization.

- Purity is confirmed by chromatographic techniques and spectral analysis (NMR, IR, MS) consistent with sulfonamide structure.

Alternative Synthetic Approaches and Catalytic Methods

Pd-Catalyzed Reduction Coupling

- This method involves the reaction of nitroarenes with sodium arylsulfinates in the presence of palladium on carbon catalyst at elevated temperatures (120° Celsius) in dimethyl sulfoxide.

- After 12 hours, the product is extracted and purified by silica gel chromatography.

- This method offers an alternative to classical sulfonyl chloride routes and can be adapted for the synthesis of N-ethyl sulfonamides by selecting appropriate substrates and amines.

Sulfurous Chloride and Alkynyl Sulfonamide Synthesis

- Although more specialized, preparation of sulfonamide derivatives via sulfurous chloride intermediates and subsequent reaction with amines has been reported.

- The process involves generation of sulfonyl chlorides under low temperature (-40° Celsius) and their reaction with amines like diethylamine, followed by purification steps.

Summary Table of Preparation Methods

Research Discoveries and Improvements

- Optimization of sulfuric acid concentration and temperature significantly impacts reaction time and yield during sulfonyl group cleavage.

- Pd-catalyzed methods provide greener alternatives with catalytic efficiency and scalability demonstrated in gram-scale reactions.

- Recent studies emphasize purification techniques such as vacuum distillation and recrystallization to enhance product purity and crystallinity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: N-Ethyl-4-methyl-2-aminobenzene-1-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-Ethyl-4-carboxy-2-nitrobenzene-1-sulfonamide.

Scientific Research Applications

N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular components. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Sulfonamide Derivatives

- Steric Effects : The 4-methyl group may hinder rotational freedom, affecting packing efficiency and solubility relative to unsubstituted sulfonamides.

Spectroscopic Properties

Table 2: Spectral Data Comparison

- NMR : Aromatic protons in the target compound are expected to resonate downfield (~7.5–8.5 ppm) due to nitro group deshielding, consistent with trends in nitroaromatics .

- IR: Strong SO₂ asymmetric stretching (~1350 cm⁻¹) and NO₂ symmetric stretching (~1520 cm⁻¹) align with sulfonamide and nitrobenzene references .

Research Findings and Limitations

- Knowledge Gaps: Direct catalytic or biological data for the compound is absent in the provided evidence; inferences are drawn from structural analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide?

Methodological Answer: The synthesis involves nitration, sulfonation, and alkylation steps. Critical parameters include:

- Temperature Control : Excess heat during nitration can lead by-products like di-nitrated derivatives. Maintain temperatures below 40°C during nitration .

- Catalyst Selection : Use Lewis acids (e.g., H₂SO₄) for sulfonation to enhance electrophilic substitution efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in purification .

- Yield Optimization : Continuous flow reactors in industrial settings reduce reaction times and improve consistency .

Q. How can structural characterization of this compound be performed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond at ~1.76 Å and nitro group torsion angles) to confirm regiochemistry .

- NMR Spectroscopy : ¹H NMR identifies ethyl and methyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂N). ¹³C NMR distinguishes sulfonamide carbons (δ 45–50 ppm) .

- IR Spectroscopy : Peaks at 1350 cm⁻¹ (asymmetric S=O stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

Q. What preliminary assays assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Use in vitro assays (e.g., carbonic anhydrase inhibition) with UV-Vis monitoring of CO₂ hydration rates .

- Antimicrobial Screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 100 µg/mL concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations via dose-response curves .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets model electron density and local kinetic energy .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., COX-2) using crystal structures from the PDB .

Q. How to resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Comparative Assay Design : Standardize protocols (e.g., fixed incubation times, cell lines) to eliminate variability .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Species-Specific Analysis : Test across multiple models (e.g., murine vs. human macrophages) to assess conserved mechanisms .

Q. What strategies improve regioselectivity in derivatization reactions?

Methodological Answer:

- Protecting Groups : Temporarily block the sulfonamide nitrogen with Boc groups during nitration to prevent side reactions .

- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control nitro group placement .

- Microwave Synthesis : Enhance reaction specificity by reducing thermal decomposition (e.g., 100 W, 10 min vs. 2 hr conventional heating) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., ethyl → propyl, nitro → cyano) and compare bioactivity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

- Crystallographic Overlays : Superimpose active/inactive analogs on target protein structures to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.